molecular formula C10H15NO2 B13567492 (2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol

(2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B13567492
M. Wt: 181.23 g/mol
InChI Key: OPRNLGFOSSJSPA-VIFPVBQESA-N
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Description

(2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxy-4-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-8(9(11)6-12)10(5-7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

OPRNLGFOSSJSPA-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CO)N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)OC

Origin of Product

United States

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